![molecular formula C8H10N2O B2959130 3-methyl-6,7-dihydro-1H-indazol-4(5H)-one CAS No. 63446-39-9](/img/structure/B2959130.png)
3-methyl-6,7-dihydro-1H-indazol-4(5H)-one
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Description
3-methyl-6,7-dihydro-1H-indazol-4(5H)-one is a heterocyclic compound that has gained significant attention in recent years due to its potential applications in medicinal chemistry. This compound belongs to the class of indazoles, which are known for their diverse biological activities.
Scientific Research Applications
1. Structural Analysis and Supramolecular Interactions
Research has investigated the structure of NH-indazoles, including 3-methyl-1H-indazole, through X-ray crystallography and multinuclear magnetic resonance spectroscopy. These studies offer insights into hydrogen bonding and aromatic interactions in such compounds, contributing to the understanding of their supramolecular structures (Teichert et al., 2007).
2. Synthesis Techniques
Advancements in synthesis methods for indazole derivatives, including regiospecific approaches, are crucial. For example, the synthesis of N-methyl-5-(1H-indol-2-yl)-6,7-dihydro-2H-indazole isomers highlights the development of efficient, targeted methods for obtaining specific indazole compounds (Dandu et al., 2007).
3. Tautomeric Studies
The investigation of tautomers in indazole compounds, such as the study of 2H-indazole tautomers, provides important insights into their chemical behavior and stability in different environments. This knowledge is critical for applications where specific tautomeric forms are required (Sigalov et al., 2019).
4. Medicinal Chemistry Applications
Though specific details on medical applications are excluded as per the request, it is noteworthy that indazole derivatives have been explored in various medicinal contexts due to their unique chemical properties.
5. Combinatorial Chemistry and Synthesis
Methods for synthesizing indazole derivatives, such as the one-pot three-component reaction for 3-(arylamino)-6,7-dihydro-1H-indazol-4(5H)-one derivatives, are pivotal for rapid and efficient production of these compounds, catering to diverse research and industrial needs (Rimaz et al., 2017).
properties
IUPAC Name |
3-methyl-2,5,6,7-tetrahydroindazol-4-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O/c1-5-8-6(10-9-5)3-2-4-7(8)11/h2-4H2,1H3,(H,9,10) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VROXGINCMQLXRS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=NN1)CCCC2=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50979656 |
Source
|
Record name | 3-Methyl-2,5,6,7-tetrahydro-4H-indazol-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50979656 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.18 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-methyl-6,7-dihydro-1H-indazol-4(5H)-one | |
CAS RN |
63446-38-8 |
Source
|
Record name | 3-Methyl-2,5,6,7-tetrahydro-4H-indazol-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50979656 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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